molecular formula C14H10F6N2 B3025332 3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl CAS No. 174612-10-3

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl

Cat. No. B3025332
CAS RN: 174612-10-3
M. Wt: 320.23 g/mol
InChI Key: NPVLUNVCARVDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (DBTBM) is a heterocyclic compound that has been studied for its potential applications in a variety of fields. This compound has been used as a starting material in the synthesis of several different organic compounds, as well as for its potential applications in scientific research.

Scientific Research Applications

Polymer Synthesis and Electronics Applications

3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl is utilized in the synthesis of polyimides. These polyimides have been explored for their potential in electronics applications due to their unique properties, such as low thermal expansion, reduced water absorption, and low dielectric constant. However, the specific polyimides derived from 3,3'-diaminobiphenyl-based components did not achieve low in-plane thermal expansion in spin-coated films as initially anticipated. Despite this, their properties like high elongation and thermal expansion make them promising for use in membranes, fibers, and other applications, as well as in modifying polymer backbones via copolymerization (Auman, Myers, & Higley, 1997).

Gas Separation and High-Density Energetic Materials

In the field of gas separation, new polyimides derived from this compound have been synthesized. These polyimides show promise in gas separation processes due to their specific molecular structures and properties (Al-Masri, Fritsch, & Kricheldorf, 2000). Additionally, derivatives of this compound have been explored for their use in high-density energetic materials. For instance, certain salts of trinitromethyl-substituted triazoles, which can be derived from compounds related to this compound, have been identified as potential explosive compounds with high density and moderate to good thermal stability (Thottempudi & Shreeve, 2011).

Optical Applications and Liquid Crystal Displays

Fluorinated copolyimides derived from this compound have been synthesized and characterized for potential use in advanced liquid-crystal display applications. These copolyimides exhibit great thermal stability, high mechanical properties, and unique optical characteristics, including ultraviolet-visible absorption cutoff and pretilt angles for nematic liquid crystals, making them ideal for this application (Liu et al., 2002).

Epoxy Resin Curing and Thermal Transition

The compound has been studied in the context of epoxy resins, particularly in examining the curing and thermal transition behavior of epoxy resins. Adjustments in the structure of the diamine component, such as changing the side group from methyl to trifluoromethyl, have significant effects on the curing and glass transition behavior of the resin. This research is crucial in understanding the material characteristics for different amine curing agent-epoxy systems (Qing et al., 2013).

properties

IUPAC Name

3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVLUNVCARVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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